![molecular formula C18H21N5O3 B2784188 3-(3-hydroxypropyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 846600-03-1](/img/structure/B2784188.png)
3-(3-hydroxypropyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-hydroxypropyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of purine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxypropyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Fusing the Pyrimidine Ring: The pyrimidine ring is fused to the purine ring using cyclization reactions, often involving catalysts and specific reaction conditions to ensure the correct orientation and bonding.
Functional Group Addition: The hydroxypropyl, methyl, and phenyl groups are introduced through substitution reactions, using reagents such as alkyl halides and phenylboronic acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring high purity and yield.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, optimizing reaction conditions for efficiency and scalability.
Purification Techniques: Implementing purification techniques such as crystallization, chromatography, and recrystallization to obtain the final product with desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-hydroxypropyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohols.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, phenylboronic acids, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with carbonyl groups replacing the hydroxypropyl group.
Reduced Derivatives: Alcohols formed from the reduction of carbonyl groups.
Substituted Derivatives: Compounds with various functional groups replacing the phenyl or methyl groups.
Applications De Recherche Scientifique
3-(3-hydroxypropyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving purine metabolism.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-hydroxypropyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase.
Pathways Involved: The compound can inhibit these enzymes, leading to altered purine levels and potential therapeutic effects, such as reduced inflammation or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant with a similar purine structure.
Theobromine: 3,7-dimethylxanthine, found in chocolate and known for its mild stimulant effects.
Allopurinol: 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, used as a medication to reduce uric acid levels.
Propriétés
IUPAC Name |
3-(3-hydroxypropyl)-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-20-15-14(16(25)23(18(20)26)11-6-12-24)22-10-5-9-21(17(22)19-15)13-7-3-2-4-8-13/h2-4,7-8,24H,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVQWNIBMQRRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCO)N3CCCN(C3=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
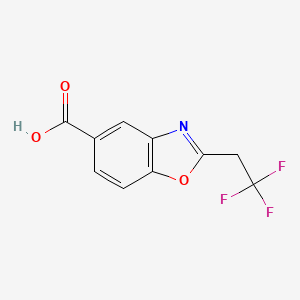
![8-(4-fluorobenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2784107.png)
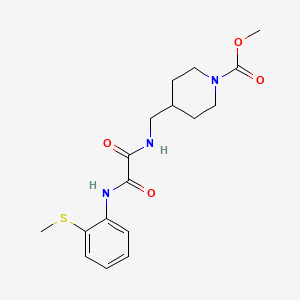
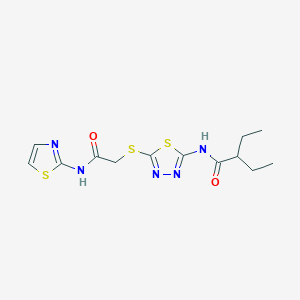
![2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2784110.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}oxane-4-carboxamide](/img/structure/B2784111.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2784114.png)
![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2784115.png)
![3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide](/img/structure/B2784116.png)
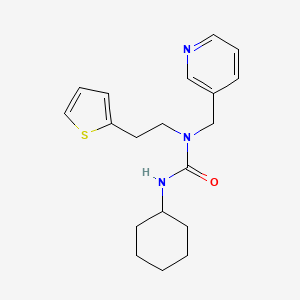
![1-methyl-3,8-bis(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2784120.png)
![3-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2784122.png)
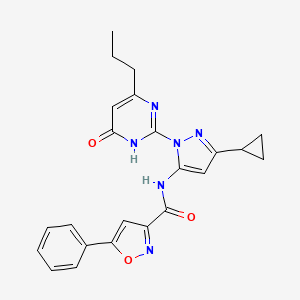
![7-chloro-N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2784125.png)
